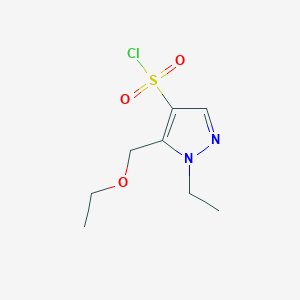
Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for synthetic chemists and researchers exploring its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Thienyl Carbonyl Intermediate: The synthesis begins with the preparation of the thienyl carbonyl intermediate. This step involves the reaction of 3-(4-nitrophenoxy)thiophene with a suitable acylating agent under controlled conditions to form the carbonyl compound.
Amination Reaction: The intermediate is then subjected to an amination reaction with 2,4-dichloro-5-aminophenol. This step requires a catalyst and a controlled temperature to ensure the formation of the desired amine derivative.
Esterification: The final step involves the esterification of the amine derivative with ethyl bromoacetate. This reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products
Reduction: Conversion of the nitro group to an amine
Substitution: Formation of substituted derivatives with different functional groups
Hydrolysis: Production of carboxylic acid and ethanol
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of multiple functional groups allows it to engage in diverse interactions, potentially affecting multiple pathways.
相似化合物的比较
Ethyl 2-(2,4-dichloro-5-(((3-(4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate can be compared with other compounds that have similar structural features:
Ethyl 2-(2,4-dichlorophenoxy)acetate: Lacks the thienyl and nitrophenoxy groups, making it less complex and potentially less versatile in its applications.
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide, structurally simpler and widely used in agriculture.
Ethyl 2-(2,4-dichloro-5-aminophenoxy)acetate: Similar but lacks the thienyl and nitrophenoxy groups, which may reduce its potential biological activities.
属性
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[[3-(4-nitrophenoxy)thiophene-2-carbonyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O7S/c1-2-30-19(26)11-31-18-10-16(14(22)9-15(18)23)24-21(27)20-17(7-8-33-20)32-13-5-3-12(4-6-13)25(28)29/h3-10H,2,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPQZOKBOPRXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
methanone](/img/structure/B2605146.png)
![methyl 4-{[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2605149.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2605150.png)

![N-[(1E)-(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2605156.png)
![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2605159.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2605160.png)
![N-(4-bromo-2-fluorophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2605163.png)




